molecular formula C21H23N3O3S3 B2939826 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 954075-79-7

2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide

Cat. No.: B2939826
CAS No.: 954075-79-7
M. Wt: 461.61
InChI Key: UYEXTMZRKFDHNS-UHFFFAOYSA-N
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Description

2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide is a thiazole-based acetamide derivative featuring a 4-methylbenzylthio substituent on the thiazole ring and a 4-sulfamoylphenethyl group linked via an acetamide bridge. The compound’s structure combines a sulfonamide moiety, known for enhancing solubility and bioactivity, with a thioether-linked aromatic group that may influence lipophilicity and target binding.

Properties

IUPAC Name

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S3/c1-15-2-4-17(5-3-15)13-28-21-24-18(14-29-21)12-20(25)23-11-10-16-6-8-19(9-7-16)30(22,26)27/h2-9,14H,10-13H2,1H3,(H,23,25)(H2,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEXTMZRKFDHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-((4-methylbenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant studies.

  • Molecular Formula : C21H22N2O2S2
  • Molecular Weight : 398.54 g/mol
  • IUPAC Name : N-(2-methoxy-4-methylphenyl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide

Synthesis

The synthesis of this compound typically involves the reaction of thiazole derivatives with sulfamoyl phenethyl acetamide. The structure can be confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, a related class of thiazole compounds was synthesized and evaluated for their anticancer activity against various tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells. The results demonstrated that these compounds could induce apoptosis in cancer cells, primarily through the activation of caspase pathways .

CompoundCell LineIC50 (µM)Mechanism of Action
6fA54915.3Caspase activation
6gC612.8DNA synthesis inhibition

Antimicrobial Activity

Thiazole derivatives have also shown promising antimicrobial properties. A study evaluated the antimicrobial activity of various thiazole compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial effects, suggesting potential applications in treating bacterial infections .

CompoundBacteria TestedZone of Inhibition (mm)
6fE. coli18
6gS. aureus20

The biological activity of This compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Inhibition of DNA Synthesis : It interferes with the DNA synthesis process in rapidly dividing cells, which is crucial for cancer proliferation.
  • Antibacterial Effects : The thiazole moiety contributes to the disruption of bacterial cell wall synthesis.

Case Studies

  • Anticancer Study : A study published in PubMed evaluated a series of thiazole derivatives, including the target compound, demonstrating significant cytotoxicity against A549 cells with an IC50 value lower than many existing chemotherapeutics .
  • Antimicrobial Evaluation : Another research highlighted the effectiveness of thiazole derivatives against various pathogens, showcasing their potential as new antimicrobial agents .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name/ID Thiazole Substituent Acetamide-Linked Group Notable Functional Groups Purity/Activity Data
Target Compound 2-((4-methylbenzyl)thio)thiazol-4-yl 4-Sulfamoylphenethyl Sulfonamide, Thioether N/A (Inference from analogs)
2-(5,6-Dimethylbenzo[d]thiazol-2-ylamino)-N-(4-sulfamoylphenyl)acetamide (Compound 8, ) 5,6-Dimethylbenzo[d]thiazol-2-yl 4-Sulfamoylphenyl Sulfonamide, Methyl groups 73% yield; IR: 1689 cm⁻¹ (C=O)
N-(4-Phenyl-2-thiazolyl)acetamide () 4-Phenylthiazol-2-yl None (direct acetamide linkage) Phenyl Synthesized via AlCl3 catalysis
2-(4-Arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide () 4-Arylthiazol-4-yl 4-Arylpiperazine Piperazine, Aromatic Antimicrobial activity tested

Key Observations :

Sulfonamide vs. Sulfonyl Groups: The target compound’s 4-sulfamoylphenethyl group (R–SO₂NH₂) contrasts with sulfonyl-containing analogs (e.g., compounds in with R–SO₂–Ar).

Thioether Linkage: The 4-methylbenzylthio group on the thiazole ring is distinct from halogenated (e.g., bromophenyl in ) or oxygen-linked (e.g., phenoxy in ) analogs. Thioethers may confer greater metabolic stability compared to ethers, though this requires experimental validation .

Aromatic Substitution : The 4-methylbenzyl group introduces steric bulk and lipophilicity, contrasting with smaller substituents (e.g., methyl or halogens in ). This could modulate membrane permeability or off-target interactions .

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